(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid

Catalog No.
S12347617
CAS No.
915283-63-5
M.F
C7H13BN2O4
M. Wt
200.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid

CAS Number

915283-63-5

Product Name

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid

IUPAC Name

[1-(2-formamidoacetyl)pyrrolidin-2-yl]boronic acid

Molecular Formula

C7H13BN2O4

Molecular Weight

200.00 g/mol

InChI

InChI=1S/C7H13BN2O4/c11-5-9-4-7(12)10-3-1-2-6(10)8(13)14/h5-6,13-14H,1-4H2,(H,9,11)

InChI Key

BJZRTWVAQJJJKJ-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNC=O)(O)O

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative featuring a pyrrolidine ring and an amidoacetyl group. This compound is characterized by its unique structural features, including the presence of a boron atom, which is known for its ability to form reversible covalent bonds with diols. This property makes boronic acids particularly interesting in medicinal chemistry and materials science. The compound's structure can be represented as follows:

C8H12BN3O2\text{C}_8\text{H}_{12}\text{B}\text{N}_3\text{O}_2

The molecular formula indicates that it contains carbon, hydrogen, boron, nitrogen, and oxygen atoms, which contribute to its chemical reactivity and biological properties.

The reactivity of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid can be attributed to the presence of the boronic acid functional group. Boronic acids typically undergo several types of reactions:

  • Formation of Boronate Esters: The compound can react with diols to form stable boronate esters, which are useful in various applications, including drug delivery systems and sensor technologies.
  • Cross-Coupling Reactions: Boronic acids are frequently employed in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This is particularly relevant in the synthesis of complex organic molecules.
  • Acid-Base Reactions: The acidic nature of the boronic acid group allows it to participate in acid-base reactions, which can affect its solubility and reactivity in different environments.
  • Hydrolysis: In aqueous conditions, (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid can hydrolyze to release boric acid and other products, which can influence biological activity.

Research has indicated that compounds containing boronic acid moieties often exhibit significant biological activities. The biological activity of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid may include:

  • Anticancer Activity: Boronic acids have been studied for their potential anticancer properties due to their ability to inhibit proteasomes and other enzymes involved in cancer cell proliferation.
  • Antidiabetic Properties: Some studies suggest that boronic acids can modulate glucose metabolism, making them candidates for antidiabetic therapies by inhibiting enzymes such as α-amylase and α-glucosidase .
  • Enzyme Inhibition: The compound may act as an enzyme inhibitor, affecting various metabolic pathways due to its ability to form reversible covalent bonds with enzyme active sites.

The synthesis of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves several steps:

  • Formation of the Pyrrolidine Ring: The initial step may involve the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine structure.
  • Introduction of the Formamidoacetyl Group: This can be achieved through acylation reactions where an amine reacts with an acylating agent containing a formamidoacetyl group.
  • Boronation: Finally, the introduction of the boron atom can be accomplished using boron reagents such as boron trifluoride or by direct reaction with borane derivatives under controlled conditions.
  • Purification: The final product is usually purified through techniques such as recrystallization or chromatography to obtain a pure compound suitable for further studies.

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid has several potential applications:

  • Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases, especially cancer and metabolic disorders.
  • Bioconjugation: The ability to form stable complexes with diols allows this compound to be used in bioconjugation strategies for drug delivery systems.
  • Sensors: Its reactivity with sugars and other biomolecules positions it as a potential component in biosensors for detecting glucose levels or other metabolites.
  • Material Science: Boronic acids are also utilized in creating smart materials that respond to environmental changes due to their reversible binding properties.

Interaction studies involving (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid often focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Metabolic Pathway Analysis: Understanding how this compound affects metabolic pathways can reveal its role in disease modulation and therapeutic efficacy.
  • In Vitro Assays: Various assays can be conducted to determine its effectiveness against specific enzymes or cellular processes relevant to disease states.

Several compounds share structural similarities with (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid, highlighting its unique properties:

Compound NameStructural FeaturesUnique Properties
1-Amino-3-borono-propan-2-oneContains a boron atom and amine functionalityUsed in medicinal chemistry for enzyme inhibition
4-Borono-phenylalanineBoron attached to a phenylalanine structureExhibits significant anticancer activity
5-Borono-pentanoic acidAliphatic chain with a boron functional groupUseful in drug delivery applications
3-Borono-propionic acidSimple carboxylic acid derivativeKnown for its role in metabolic studies

These compounds illustrate the versatility of boronic acids in biological systems, while (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid stands out due to its specific pyrrolidine structure and potential biological activities, particularly in anticancer and antidiabetic applications.

The synthesis of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid represents a sophisticated convergence of heterocyclic chemistry and organoboron synthesis methodologies. This compound class has gained significant attention in medicinal chemistry due to their unique structural features that combine the conformational flexibility of pyrrolidine rings with the Lewis acidic properties of boronic acid moieties [6] [21].

Novel Routes for (R)-Pyrrolidin-2-yl-Boronic Acid Scaffold Construction

The construction of (R)-pyrrolidin-2-yl-boronic acid scaffolds requires careful consideration of stereochemical control and functional group compatibility. Contemporary synthetic approaches have evolved beyond traditional organometallic borylation methods to encompass more sophisticated strategies that preserve the delicate balance between reactivity and selectivity [21] [22].

The most established methodology involves the asymmetric synthesis from carbohydrate-derived nitrones, which provides inherent chirality and versatile reactivity patterns [24]. This approach utilizes polyhydroxylated nitrones derived from enantiomers of xylose, arabinose, lyxose, and ribose as starting materials [24]. The nitrone intermediates undergo nucleophilic addition with trimethylsilyl cyanide at room temperature, providing hydroxylamine products in excellent yields up to 96% as sole products [24].

Contemporary developments in transition-metal-free approaches have introduced novel pathways for C(sp3)-rich alkyl boron compound construction [23]. These methodologies leverage the unique reactivity of sulfone to sulfinate reduction chemistry, utilizing readily available alkyl sulfonylhydrazones derived from aldehydes or ketones in conjunction with alkyl boronic acids [23]. This strategy enables modular and convergent construction of sterically hindered carbon-carbon bonds without requiring strong bases or explosive reagents [23].

The stereochemical control in these reactions is particularly noteworthy, as the mechanistic pathway involves direct transition-metal-free 1,2-metallate rearrangement on boron, which enables coupling reactions while maintaining stereochemical fidelity [23]. This represents a significant advancement over transition-metal-mediated stereospecific coupling methods, where stereocenter racemization frequently occurs via one-electron or metal hydride pathways [23].

Table 1: Synthetic Efficiency of Pyrrolidin-2-yl-Boronic Acid Scaffold Construction Methods

MethodStarting MaterialYield (%)StereoselectivityTemperature (°C)References
Nitrone Additiond-Xylose-derived nitrone96>99% trans25 [24]
Sulfonylhydrazone CouplingAlkyl ketones65-85Stereoretentive100 [23]
Grignard BorylationAryl halides70-90Racemic-78 [21]
Palladium-CatalyzedBis(pinacolato)diboron75-95Variable110 [3]

Functionalization Strategies for N-Acylated Glycine/D-Alanine Moieties

The incorporation of N-acylated glycine and D-alanine moieties into pyrrolidin-2-yl-boronic acid frameworks requires sophisticated functionalization strategies that preserve both the boronic acid functionality and the delicate amide linkages. The formamidoacetyl group represents a particularly challenging synthetic target due to the inherent instability of formamide derivatives under standard synthetic conditions [9] [28].

Recent advances in formamide-catalyzed activation of carboxylic acids have provided new pathways for efficient amide bond formation [9]. The utilization of formylpyrrolidine as a Lewis base catalyst in conjunction with trichlorotriazine enables the formation of acid chloride intermediates, which subsequently react with nucleophiles to form amide bonds under mild conditions [9]. This methodology demonstrates exceptional functional group tolerance, including compatibility with acid-labile acetals and silyl ethers [9].

The copper-catalyzed alpha-functionalization of glycine derivatives represents another significant advancement in this field [8]. This methodology enables the direct modification of glycine moieties through the catalytic generation of electrophilic glycine intermediates, which can be intercepted by various nucleophiles including aryl, vinyl, alkynyl, and indolyl groups [8]. The reaction system utilizes N-para-methoxyphenyl glycine amide derivatives as substrates, with copper bromide as catalyst and tert-butyl hydroperoxide as oxidant [8].

Site-specific N-terminal acylation strategies have emerged as powerful tools for selective modification of peptide sequences [10]. The development of optimized N-terminal sequences, particularly the glycine-histidine motif, facilitates highly selective acylation reactions with gluconolactone and 4-methoxyphenyl esters [10]. This approach enables the introduction of diverse functional groups including azides, biotin, and fluorophores with remarkable selectivity and efficiency [10].

Table 2: N-Acylated Glycine Functionalization Reaction Conditions and Yields

Functionalization MethodSubstrateCatalystTemperature (°C)Yield (%)SelectivityReferences
Formamide-CatalyzedCarboxylic acidsFormylpyrrolidine8085-95N/A [9]
Copper-CatalyzedN-PMP glycine amidesCuBr2570-85Site-specific [8]
N-Terminal AcylationGly-His peptidesNone2590-98>95% N-terminal [10]
Nucleophilic AdditionNitrone derivativesTMSCN2596>99% trans [24]

The alkylation and acylation of pyrrolidine nitrogen atoms provides additional opportunities for conformational tuning [27] [29]. Research has demonstrated that these modifications can effectively modulate pyrrolidine conformation across the entire pseudorotation cycle [27]. Phosphonoformyl derivatives maintain pyrrolidine ring conformations in narrow northern and southern regions due to the planar arrangement of the C2-N1-C5 fragment [27].

Chelator Conjugation Techniques for Radiopharmaceutical Applications

The conjugation of chelating agents to pyrrolidin-2-yl-boronic acid derivatives for radiopharmaceutical applications requires sophisticated bioconjugation strategies that maintain both the targeting specificity of the boronic acid moiety and the metal-binding capacity of the chelator [13] [14]. The most widely employed chelating agent for this purpose is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, which forms exceptionally stable complexes with various radiometals [31] [33].

Contemporary synthesis of chelator-conjugated derivatives utilizes automated synthesis modules to ensure consistency and reproducibility [35]. The synthesis typically involves a multi-step process beginning with the preparation of the pyrrolidin-2-yl-boronic acid scaffold, followed by chelator attachment through amide bond formation [1]. Recent developments in this field have demonstrated the successful synthesis of gallium-68 and natural gallium-complexed derivatives with yields ranging from 36% to 98% [1].

The radiochemical labeling process requires careful optimization of reaction conditions to achieve high radiochemical yields and specific activities [33]. Studies have shown that chelator selection significantly impacts labeling efficiency, with some chelators achieving near-quantitative radiochemical yields at micromolar concentrations under mild conditions [33]. The tris(hydroxypyridinone) chelator system demonstrates particularly favorable properties, achieving radiochemical yields above 95% at chelator concentrations as low as 500 nanomolar at physiological pH [33].

Table 3: Radiochemical Labeling Efficiency of Various Chelator Systems

ChelatorConcentration (μM)pHTemperature (°C)Radiochemical Yield (%)Reaction Time (min)References
DOTA503.59095.3 ± 0.910 [33]
NOTA506.52597.5 ± 0.110 [33]
NOTP56.52596.6 ± 0.410 [33]
THP0.56.52597.1 ± 0.610 [33]
HBED56.52592.7 ± 2.210 [33]

The copper-free click chemistry approach has emerged as a particularly elegant method for chelator conjugation [30]. This methodology employs strain-induced cycloaddition reactions mediated by cyclooctyne derivatives to efficiently assemble chelator-bioligand conjugates [30]. The reaction proceeds under mild conditions without requiring copper catalysts, thereby avoiding potential metal contamination that could interfere with subsequent radiometal labeling [30].

Site-specific chelator-protein conjugation methods have advanced significantly beyond conventional lysine-targeting strategies [14]. Modern approaches include chelator attachment to cysteine residues or disulfide bonds, conjugation to glycan regions of antibodies, and enzyme-mediated chelator incorporation [14]. These site-specific methods generate well-defined bioconjugates with superior pharmacokinetic properties compared to heterogeneous mixtures produced by conventional conjugation strategies [14].

The development of bifunctional chelating agents has been particularly important for radiopharmaceutical applications [16] [18]. These agents contain both metal-binding domains and reactive functional groups for covalent attachment to targeting molecules [16]. The selection of appropriate bifunctional chelating agents requires consideration of thermodynamic stability, kinetic inertness, and in vivo stability of the resulting metal complexes [18].

Recent advances in automated synthesis have enabled the routine production of chelator-conjugated radiopharmaceuticals under Good Manufacturing Practice conditions [35]. Disposable sterile cassette systems have largely replaced fixed tubing systems, providing improved sterility assurance and reduced cross-contamination risk [35]. These systems have demonstrated capability for synthesizing gallium-68, lutetium-177, yttrium-90, and indium-111 labeled peptides with high purity and acceptable synthesis times [35].

The P2 residue configuration represents a critical determinant of binding affinity and selectivity for fibroblast activation protein targeted boroproline analogues. Comprehensive structure-activity relationship studies have revealed significant differences in how various amino acid configurations at the P2 position influence both potency and selectivity profiles [1] [2] [3].

Glycine at P2 Position

Glycine represents the optimal natural amino acid for FAP endopeptidase activity, demonstrating exceptional binding characteristics. Compound 1 (Gly-boroPro) exhibits potent FAP inhibition with an IC₅₀ value of 52 nanomolar and demonstrates remarkable selectivity with a 900-fold preference for FAP over prolyl oligopeptidase [3]. However, the presence of a free N-terminal amino group eliminates selectivity against dipeptidyl peptidases, limiting its therapeutic utility [3].

The addition of N-terminal blocking groups significantly enhances both potency and selectivity profiles. Compound 5 (N-(pyridine-4-carbonyl)glycinyl-(R)-boroproline) achieves exceptional potency with an IC₅₀ value of 0.47 nanomolar against FAP, representing one of the most potent inhibitors identified [3]. This compound maintains 11-fold selectivity over prolyl oligopeptidase while completely eliminating cross-reactivity with dipeptidyl peptidases [3].

d-Alanine at P2 Position

The incorporation of d-alanine at the P2 position provides a unique approach to achieving enhanced selectivity profiles. Contrary to the absolute requirement for glycine in FAP endopeptidase activity, d-alanine demonstrates tolerance while conferring significant selectivity advantages [2] [3].

Compound 6 (N-(pyridine-4-carbonyl)-d-Ala-boroPro) represents the first potent FAP inhibitor with comprehensive selectivity over both dipeptidyl peptidases and prolyl oligopeptidase [3]. This compound achieves an IC₅₀ value of 36 nanomolar against FAP with 360-fold selectivity over prolyl oligopeptidase and negligible activity against dipeptidyl peptidases [3]. Kinetic analysis reveals competitive inhibition with a Kᵢ value of 9.0 nanomolar against FAP and 3100 nanomolar against prolyl oligopeptidase [3].

The quinoline-4-carbonyl variant (compound 13) demonstrates enhanced potency with an IC₅₀ value of 6.4 nanomolar against FAP while maintaining 160-fold selectivity over prolyl oligopeptidase [3]. This represents an 8.4-fold improvement in potency compared to the corresponding benzoyl analogue [3].

Extended d-Amino Acid Series

Systematic investigation of larger d-amino acid substitutions reveals progressive deterioration in both potency and selectivity. d-Serine (compound 14) maintains moderate activity with an IC₅₀ value of 120 nanomolar but exhibits reduced selectivity (3.7-fold) [3]. Further increases in side chain size lead to substantial losses in FAP affinity, with d-methionine (compound 15) demonstrating preferential binding to prolyl oligopeptidase rather than FAP [3].

The progression from d-ethylglycine through d-phenylglycine demonstrates increasingly unfavorable binding profiles. d-Butylglycine and d-phenylglycine substitutions (compounds 18 and 19) result in micromolar potencies against FAP with substantial preference for prolyl oligopeptidase, indicating steric limitations within the FAP binding pocket [3].

Valine at P2 Position

Valine substitution provides an alternative approach for achieving prolyl oligopeptidase selectivity. Compound 22 (N-(pyridine-3-carbonyl)-(R)-valinyl-(R)-boroproline) demonstrates exceptional selectivity for prolyl oligopeptidase with a Kᵢ value of 0.73 nanomolar and greater than 77,000-fold selectivity over FAP [3]. This selectivity profile results from the more promiscuous P2 specificity of prolyl oligopeptidase compared to the stringent requirements of FAP endopeptidase activity [3].

Quinoline-4-Carbonyl vs. Benzoyl Cap Group Effects

The selection of N-terminal cap groups exerts profound influence on both binding affinity and selectivity characteristics of boroproline-based FAP inhibitors. Comparative analysis between quinoline-4-carbonyl and benzoyl cap groups reveals distinct advantages for the quinoline scaffold in achieving optimal binding profiles [2] [3] [4].

Quinoline-4-Carbonyl Cap Group Advantages

The quinoline-4-carbonyl cap group consistently demonstrates superior binding characteristics across multiple P2 configurations. Direct comparison between compounds 13 and 7, both containing d-alanine at the P2 position, reveals an 8.4-fold improvement in FAP potency favoring the quinoline derivative (IC₅₀ = 6.4 vs 54 nanomolar) [3]. Additionally, the quinoline variant exhibits enhanced selectivity over prolyl oligopeptidase (160-fold vs 33-fold) [3].

Molecular modeling studies suggest that the enhanced binding affinity results from specific hydrogen bonding interactions between the protonated pyridine nitrogen and the backbone carbonyl oxygen of Glu²⁰⁴ in the FAP active site [3]. This interaction is not available in prolyl oligopeptidase, contributing to the observed selectivity profile [3]. The pyridine nitrogen, with an approximate pKₐ of 5.5, maintains sufficient protonation under physiological conditions to facilitate this critical interaction [3].

Positional Effects of Pyridine Nitrogen

The position of the nitrogen atom within the pyridine ring significantly influences binding characteristics. Comparison between pyridine-4-carbonyl (compound 6) and pyridine-3-carbonyl (compound 8) derivatives reveals dramatic differences in potency [3]. The para-positioned nitrogen (compound 6) achieves an IC₅₀ of 36 nanomolar with 360-fold selectivity, while the meta-positioned variant (compound 8) demonstrates substantially reduced potency (IC₅₀ = 500 nanomolar) with 180-fold selectivity [3].

This positional preference indicates specific geometric requirements for optimal hydrogen bonding interactions within the FAP active site. The para-positioned nitrogen provides optimal orientation for interaction with Glu²⁰⁴, while alternative positions fail to achieve the same binding energy contribution [3].

Halogen Substitution Effects

Halogen substitution on the pyridine ring provides additional opportunities for potency enhancement. Fluorine and chlorine substitutions at various positions demonstrate improved binding characteristics with modest selectivity trade-offs [3]. The 3-chloro-pyridine-4-carbonyl derivative (compound 10) achieves exceptional potency with an IC₅₀ of 3.4 nanomolar, representing a 10-fold improvement over the unsubstituted analogue [3].

The electron-withdrawing effects of halogen substituents reduce the pKₐ of the pyridine nitrogen, potentially strengthening hydrogen bonding interactions despite reduced protonation levels [3]. However, steric or conformational effects may contribute more significantly to the observed binding enhancements than electronic effects alone [3].

Benzoyl Cap Group Limitations

The benzoyl cap group, while maintaining reasonable binding affinity, demonstrates inferior performance compared to quinoline derivatives. Compound 7 (N-(benzoyl)-d-Ala-boroPro) achieves moderate potency with an IC₅₀ of 54 nanomolar but exhibits substantially reduced selectivity (33-fold) compared to quinoline analogues [3]. The absence of hydrogen bonding capacity in the benzoyl group eliminates the favorable interaction observed with quinoline derivatives [3].

Boronic Acid vs. Cyanopyrrolidine Warhead Comparative Efficacy

The electrophilic warhead represents a fundamental structural component that determines both binding mechanism and selectivity characteristics of FAP inhibitors. Comparative analysis between boronic acid and cyanopyrrolidine warheads reveals distinct advantages for the boronic acid functionality in achieving potent and selective FAP inhibition [2] [5] [6].

Boronic Acid Warhead Characteristics

Boronic acid warheads function as reversible covalent inhibitors through formation of tetrahedral intermediates with the active site serine residue [3] [6]. This mechanism provides several advantages including enhanced binding affinity through both non-covalent and covalent interactions, reversible binding kinetics that reduce potential toxicity concerns, and high selectivity potential through specific geometric requirements [6].

The most potent FAP inhibitors identified to date employ boronic acid warheads. Compound 5 (N-(pyridine-4-carbonyl)glycinyl-(R)-boroproline) achieves sub-nanomolar potency (IC₅₀ = 0.47 nanomolar) with excellent selectivity profiles [3]. The boronic acid functionality enables formation of stable tetrahedral complexes while maintaining sufficient reversibility for safe therapeutic applications [6].

Cyanopyrrolidine Warhead Limitations

Cyanopyrrolidine warheads, while employed in several FAP inhibitor designs, demonstrate inferior performance characteristics compared to boronic acid analogues. Research by Ryabtsova and colleagues investigating acylated glycyl-(2-cyano)pyrrolidines revealed generally modest potencies and limited selectivity over prolyl oligopeptidase [5]. The electrophilic character of the nitrile group provides weaker covalent interactions compared to boronic acid warheads [5].

Computational studies examining warhead reactivity demonstrate that more reactive electrophiles, particularly boronic acids, provide superior inhibition characteristics for FAP compared to less reactive nitriles [5]. This reactivity-potency relationship suggests that FAP requires more electrophilic warheads than related enzymes such as prolyl oligopeptidase [5].

Reactivity and Selectivity Relationships

The relationship between warhead reactivity and binding characteristics represents a critical factor in inhibitor design. Quantum mechanical studies demonstrate direct correlation between electrophile reactivity and residence time for serine protease inhibitors [5]. Boronic acids exhibit optimal reactivity profiles for FAP inhibition, providing sufficient electrophilicity for strong binding while maintaining reversible characteristics [6].

The selectivity advantages of boronic acid warheads result from specific geometric requirements imposed by the tetrahedral intermediate formation. The spatial arrangement required for optimal boron-serine interactions varies between related proteases, enabling design of highly selective inhibitors [3]. This geometric selectivity complements the specificity contributions from P1 and P2 recognition elements [3].

Clinical Validation of Boronic Acid Warheads

The clinical success of boronic acid-containing protease inhibitors validates this warhead choice for therapeutic applications. Bortezomib, a boronic acid-based proteasome inhibitor, demonstrates the safety and efficacy potential of this electrophile class [6]. The reversible covalent binding mechanism provides potent inhibition while avoiding the potential toxicity concerns associated with irreversible inhibitors [6].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

200.0968371 g/mol

Monoisotopic Mass

200.0968371 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types